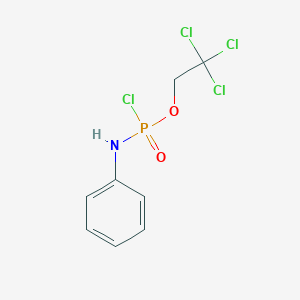
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group, a phenyl group, and a phosphoramidochloridate moiety. It is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate typically involves the reaction of 2,2,2-trichloroethanol with phenylphosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:
CCl3CH2OH+PhPCl2O→CCl3CH2OP(Ph)Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichloroethyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the HCl formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a phosphoramidate, while hydrolysis can produce phosphoric acid derivatives.
Scientific Research Applications
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate has several applications in scientific research:
Organic Synthesis:
Bioconjugation: The compound can be used to modify biomolecules such as proteins and nucleic acids.
Medicinal Chemistry: It is explored for the synthesis of potential drug candidates and bioactive molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl N-phenylphosphoramidochloridate involves the reactivity of the phosphoramidochloridate moiety. The compound can act as an electrophile, reacting with nucleophiles to form new covalent bonds. The trichloroethyl group can also undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a protecting group for carboxylic acids and other functional groups.
Phenyl N-phenylphosphoramidochloridate: Another organophosphorus compound with similar reactivity but different substituents.
Uniqueness
2,2,2-Trichloroethyl N-phenylphosphoramidochloridate is unique due to the presence of both the trichloroethyl and phosphoramidochloridate groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution reactions and its applications in bioconjugation and medicinal chemistry make it a valuable compound in scientific research.
Properties
CAS No. |
64350-14-7 |
|---|---|
Molecular Formula |
C8H8Cl4NO2P |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
N-[chloro(2,2,2-trichloroethoxy)phosphoryl]aniline |
InChI |
InChI=1S/C8H8Cl4NO2P/c9-8(10,11)6-15-16(12,14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
KHAZBPVUHKYJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OCC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




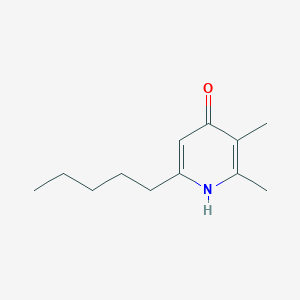
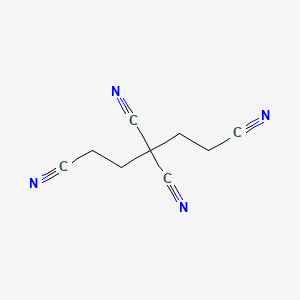
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
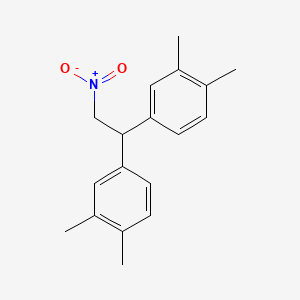
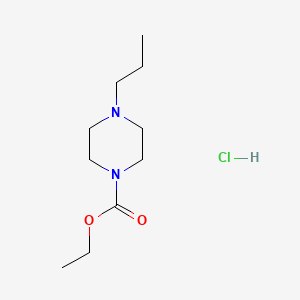

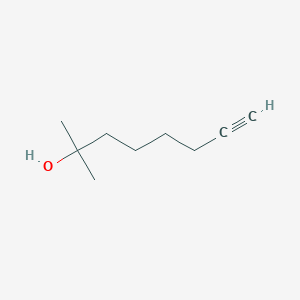
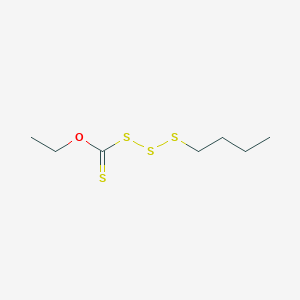

![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
